Methyl 6-(aminomethyl)picolinate hydrochloride is a chemical compound characterized by its unique molecular structure and properties. It has a CAS Number of 171670-23-8 and a molecular formula of C₈H₁₁ClN₂O₂, with a molecular weight of approximately 202.64 g/mol. This compound features a picolinate backbone, which is a derivative of pyridine, and includes an aminomethyl group that enhances its reactivity and potential biological activity. The InChI code for this compound is 1S/C8H10N2O2.ClH/c1-12-8(11)7-4-2-3-6(5-9)10-7;/h2-4H,5,9H2,1H3;1H, providing a unique representation of its molecular structure.
These reactions are significant in synthetic organic chemistry and provide pathways for developing novel derivatives.
Research indicates that methyl 6-(aminomethyl)picolinate hydrochloride exhibits various biological activities. Its structural similarity to other picolinate derivatives suggests potential roles in:
Studies on related compounds, such as tetrahydroisoquinoline derivatives, highlight their therapeutic potential against conditions like cancer and central nervous system disorders, suggesting similar opportunities for methyl 6-(aminomethyl)picolinate hydrochloride .
The synthesis of methyl 6-(aminomethyl)picolinate hydrochloride can be achieved through several methods:
Each method offers varying yields and purities, influencing the choice based on the intended application.
Methyl 6-(aminomethyl)picolinate hydrochloride finds applications across various fields:
Interaction studies involving methyl 6-(aminomethyl)picolinate hydrochloride focus on its binding affinity with various biomolecules. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. For example:
Methyl 6-(aminomethyl)picolinate hydrochloride shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
Methyl picolinate | 109-51-5 | Basic picolinate structure without aminomethyl group |
6-Aminomethylpyridine | 171670-22-7 | Lacks the methyl ester functionality |
Tetrahydroisoquinoline derivatives | Various | Known for neuroprotective properties |
Methyl 6-(aminomethyl)picolinate hydrochloride is unique due to its combination of the aminomethyl group and the picolinate structure, making it particularly interesting for both pharmaceutical applications and analytical chemistry. Its potential neuroprotective effects set it apart from simpler derivatives like methyl picolinate, which do not possess similar biological activity.